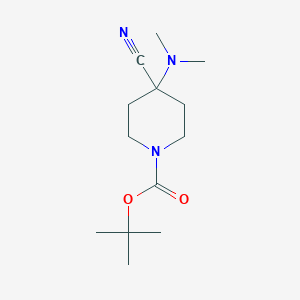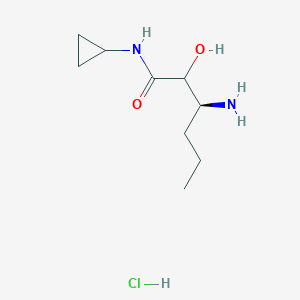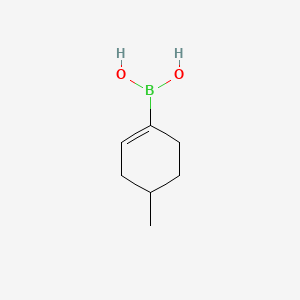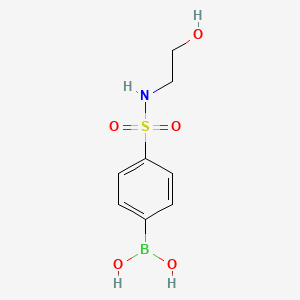![molecular formula C18H23F3N2O2 B3030046 tert-Butyl 6-trifluoromethylspiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 858351-42-5](/img/structure/B3030046.png)
tert-Butyl 6-trifluoromethylspiro[indoline-3,4'-piperidine]-1'-carboxylate
描述
tert-Butyl 6-trifluoromethylspiro[indoline-3,4’-piperidine]-1’-carboxylate is a spirocyclic compound that has garnered significant interest in the field of organic chemistry due to its unique structural features and potential applications. The compound consists of a spiro[indoline-3,4’-piperidine] core with a tert-butyl ester and a trifluoromethyl group, which contribute to its stability and reactivity.
作用机制
Mode of Action
It is known that tert-butyl groups can modulate the self-assembly behavior of organic molecules on surfaces . This suggests that the compound may interact with its targets in a similar manner, leading to changes in their function or activity.
Biochemical Pathways
The presence of the tert-butyl group suggests that it may influence the self-assembly of organic molecules, potentially affecting various biochemical pathways .
Result of Action
The presence of the tert-butyl group suggests that it may influence the self-assembly of organic molecules, potentially leading to changes in cellular function .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-trifluoromethylspiro[indoline-3,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from readily available precursors. One efficient synthetic route includes the following steps:
Formation of the Indoline Core: The indoline core can be synthesized via the cyclization of α-haloacetanilides using Lewis acid catalysis.
Spirocyclization: The spirocyclic structure is formed through a dianion alkylation and cyclization process.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethylation reagents under specific conditions.
Esterification: The final step involves the esterification of the carboxylic acid with tert-butyl alcohol.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and scalability. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
tert-Butyl 6-trifluoromethylspiro[indoline-3,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spirocyclic compounds.
科学研究应用
tert-Butyl 6-trifluoromethylspiro[indoline-3,4’-piperidine]-1’-carboxylate has a wide range of applications in scientific research:
相似化合物的比较
Similar Compounds
Spiroindole Derivatives: Compounds with similar spirocyclic structures, such as spiro[indoline-3,4’-piperidine]-1’-carboxylate derivatives.
Trifluoromethylated Compounds: Compounds containing trifluoromethyl groups, which are known for their stability and bioactivity.
Uniqueness
tert-Butyl 6-trifluoromethylspiro[indoline-3,4’-piperidine]-1’-carboxylate is unique due to its combination of a spirocyclic structure and a trifluoromethyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
属性
IUPAC Name |
tert-butyl 6-(trifluoromethyl)spiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N2O2/c1-16(2,3)25-15(24)23-8-6-17(7-9-23)11-22-14-10-12(18(19,20)21)4-5-13(14)17/h4-5,10,22H,6-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWOXHODESKIRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2C=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901116869 | |
| Record name | 1,1-Dimethylethyl 1,2-dihydro-6-(trifluoromethyl)spiro[3H-indole-3,4′-piperidine]-1′-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901116869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858351-42-5 | |
| Record name | 1,1-Dimethylethyl 1,2-dihydro-6-(trifluoromethyl)spiro[3H-indole-3,4′-piperidine]-1′-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=858351-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 1,2-dihydro-6-(trifluoromethyl)spiro[3H-indole-3,4′-piperidine]-1′-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901116869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


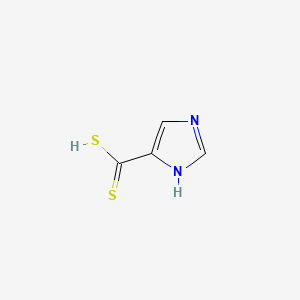
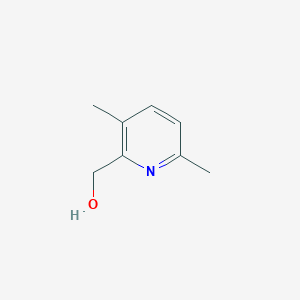
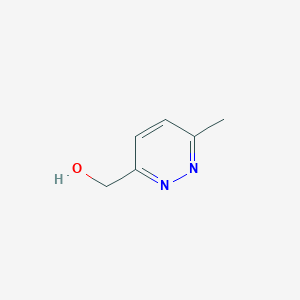
![Carbamic acid, [(1-methylcyclopropyl)sulfonyl]-, 1,1-dimethylethyl ester](/img/structure/B3029970.png)
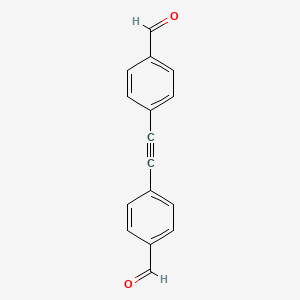
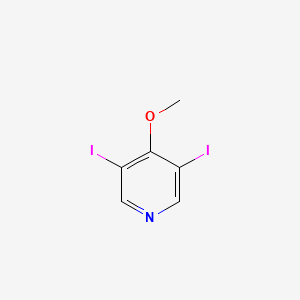

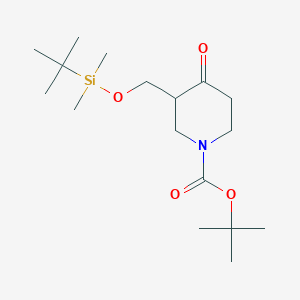
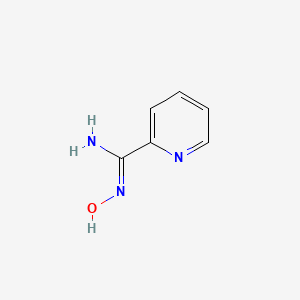
![2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3029980.png)
